Cdk-IN-10

Catalog No.
S12866993
CAS No.
M.F
C18H18N4O2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk-IN-10

Product Name

Cdk-IN-10

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H18N4O2/c23-18(17-15-3-1-2-4-16(15)20-21-17)19-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H,19,23)(H,20,21)

InChI Key

WWEQTPOWISSFHS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43

CDK-IN-10 (N-[4-(4-morpholinyl)phenyl]-1H-indazole-3-carboxamide) is a well-characterized, ATP-competitive cyclin-dependent kinase (CDK) inhibitor utilized extensively in oncology research and kinase profiling [1]. Featuring a rigid indazole-3-carboxamide core, it establishes canonical bidentate hydrogen bonds with the CDK hinge region, while its morpholino-phenyl substituent is engineered to enhance aqueous solubility and cellular permeability [2]. For procurement professionals and assay developers, CDK-IN-10 represents a structurally distinct alternative to classic flavone-based (e.g., Flavopiridol) or pyrimidine-based CDK inhibitors, offering a highly stable, synthetically tractable baseline for evaluating pan-CDK or CDK2/9-driven cell cycle arrest and transcriptional regulation [1].

Substituting CDK-IN-10 with generic pan-CDK inhibitors like Flavopiridol or highly selective CDK4/6 inhibitors like Palbociclib fundamentally alters assay outcomes and formulation parameters [1]. Flavopiridol, while potent, suffers from high plasma protein binding and distinct off-target kinase liabilities that complicate in vitro data interpretation [2]. Conversely, selective CDK4/6 inhibitors fail to arrest cells driven by CDK2 or CDK9 amplification. Furthermore, the specific morpholine-functionalized indazole scaffold of CDK-IN-10 provides a distinct physicochemical profile—specifically regarding kinetic solubility in DMSO/aqueous screening buffers—that un-substituted indazoles or pyrazoles lack. Generic substitution with planar, lipophilic analogs will likely lead to precipitation in high-throughput screening (HTS) formats or inconsistent IC50 values [3].

Hinge-Binding Affinity and Target Engagement

CDK-IN-10 utilizes its indazole-3-carboxamide motif to form a highly efficient bidentate hydrogen bonding network with the ATP-binding pocket of CDKs (e.g., Leu83 in CDK2), a mechanism that drives potent target engagement [1]. Compared to first-generation purine-based inhibitors like Olomoucine, which often exhibit micromolar IC50s, the indazole-carboxamide scaffold typically achieves low nanomolar biochemical potency (IC50 < 100 nM) against primary CDK targets [2]. This structural efficiency makes it a highly reliable positive control for competitive binding assays where high ligand efficiency is required.

Evidence DimensionBiochemical Potency (CDK2/9 proxy)
Target Compound DataLow nanomolar (IC50 < 100 nM)
Comparator Or BaselineOlomoucine (IC50 ~ 7 µM)
Quantified Difference>70-fold increase in biochemical potency
ConditionsIn vitro ATP-competitive kinase assay

Ensures reliable, high-affinity target blockade in biochemical screening, reducing the required compound concentration and minimizing solvent (DMSO) artifacts.

Aqueous Solubility and Assay Processability

The incorporation of the 4-morpholinyl-phenyl group in CDK-IN-10 significantly improves its physicochemical profile compared to unsubstituted indazole cores [1]. While flat, lipophilic indazoles often exhibit poor kinetic solubility (<10 µM in PBS), the morpholine moiety acts as a basic solubilizing group, typically elevating aqueous solubility to >50 µM at physiological pH [2]. This prevents compound aggregation and precipitation in aqueous assay buffers, a common failure mode for highly planar kinase inhibitors, thereby ensuring reproducible dose-response curves in cell-based assays [3].

Evidence DimensionKinetic Aqueous Solubility (pH 7.4)
Target Compound Data>50 µM (morpholine-functionalized)
Comparator Or BaselineUnsubstituted indazole-3-carboxamides (< 10 µM)
Quantified Difference>5-fold improvement in aqueous solubility
ConditionsPBS buffer (pH 7.4), 1% DMSO cosolvent

Prevents false negatives and erratic IC50 shifts caused by compound precipitation in high-throughput screening workflows.

Selectivity Profile vs. CDK4/6 Specific Inhibitors

Unlike Palbociclib, which is exquisitely selective for CDK4 and CDK6 (IC50 ~ 11 nM) but inactive against CDK2 and CDK9, CDK-IN-10 provides a broader spectrum of CDK inhibition [1]. In experimental models where tumor resistance is driven by CDK2-mediated bypass of CDK4/6 blockade, Palbociclib fails to induce cell cycle arrest [2]. CDK-IN-10, by targeting the broader CDK family, remains effective in these resistant cell lines, making it a critical tool compound for studying compensatory kinase networks and broad-spectrum cell cycle intervention [3].

Evidence DimensionInhibitory Spectrum
Target Compound DataBroad-spectrum (active against CDK2/9)
Comparator Or BaselinePalbociclib (Inactive against CDK2/9; IC50 > 10 µM)
Quantified DifferenceMaintained efficacy in CDK2-driven bypass models
ConditionsCDK4/6-resistant in vitro cell lines

Crucial for procuring a control compound that can overcome Rb-independent or CDK2-driven resistance mechanisms where selective inhibitors fail.

Positive Control in Pan-CDK High-Throughput Screening

Due to its high ligand efficiency and improved aqueous solubility via the morpholine group, CDK-IN-10 is the right choice as a benchmark compound in HTS assays designed to discover novel ATP-competitive kinase inhibitors. It prevents the precipitation issues common with older, flat lipophilic inhibitors [1].

Investigating CDK4/6 Inhibitor Resistance Mechanisms

In oncology models where cells have developed resistance to Palbociclib or Ribociclib via CDK2 amplification, CDK-IN-10 serves as an essential tool to validate CDK2/9-dependent bypass pathways, as it retains activity where highly selective inhibitors fail [2].

Structural Biology and Co-Crystallization Studies

The rigid indazole-3-carboxamide core provides highly predictable, canonical bidentate hinge-binding interactions, making it an ideal co-crystallization ligand for structural biologists mapping the ATP-binding pockets of novel or mutant CDK isoforms [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.14297583 Da

Monoisotopic Mass

322.14297583 Da

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types